molecular formula C15H17ClN2O2S B2521676 2-chloro-N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-sulfonamide CAS No. 1795525-90-4

2-chloro-N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-sulfonamide

Cat. No. B2521676
CAS RN: 1795525-90-4
M. Wt: 324.82
InChI Key: APSJYJLEUYJULG-UHFFFAOYSA-N
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Description

2-chloro-N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential as a therapeutic agent due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-sulfonamide involves the inhibition of specific enzymes such as carbonic anhydrases and metalloproteinases. These enzymes play a crucial role in various biological processes such as cancer cell proliferation and invasion, inflammation, and angiogenesis. By inhibiting these enzymes, 2-chloro-N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-sulfonamide has the potential to act as a therapeutic agent for various diseases.
Biochemical and Physiological Effects
2-chloro-N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-sulfonamide has been shown to exhibit potent inhibitory activity against carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide. By inhibiting carbonic anhydrases, 2-chloro-N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-sulfonamide has the potential to reduce the production of bicarbonate ions, which are involved in various physiological processes such as acid-base balance and fluid secretion.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-sulfonamide in lab experiments is its potent inhibitory activity against specific enzymes such as carbonic anhydrases and metalloproteinases. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using 2-chloro-N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-sulfonamide is its potential toxicity and side effects, which can affect the accuracy and reproducibility of experimental results.

Future Directions

There are several future directions for the study of 2-chloro-N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-sulfonamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-chloro-N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-sulfonamide and its effects on various biological processes. Finally, the development of novel synthetic methods and analogs of 2-chloro-N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-sulfonamide could lead to the discovery of more potent and selective inhibitors of specific enzymes.

Synthesis Methods

The synthesis of 2-chloro-N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-sulfonamide involves the condensation of 2-chloro-3-picoline with 4-methylbenzylamine in the presence of a base. This reaction leads to the formation of the corresponding sulfonamide, which can be isolated and purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

2-chloro-N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-sulfonamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit potent inhibitory activity against certain enzymes that are involved in various biological processes such as cancer cell growth and inflammation. Additionally, it has been found to possess antimicrobial activity against certain bacterial strains.

properties

IUPAC Name

2-chloro-N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S/c1-11-4-7-13(8-5-11)10-18(3)21(19,20)14-9-6-12(2)17-15(14)16/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSJYJLEUYJULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C)S(=O)(=O)C2=C(N=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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